molecular formula C16H13N3O2 B11985616 2-amino-7-hydroxy-8-methyl-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile

2-amino-7-hydroxy-8-methyl-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile

Cat. No.: B11985616
M. Wt: 279.29 g/mol
InChI Key: GYWKBJWXPMFAJB-UHFFFAOYSA-N
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Description

2-amino-7-hydroxy-8-methyl-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-7-hydroxy-8-methyl-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method might include the condensation of appropriate aldehydes with malononitrile in the presence of a base, followed by cyclization and functional group modifications.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy and amino groups.

    Reduction: Reduction reactions might target the nitrile group, converting it to an amine.

    Substitution: Various substitution reactions could occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while reduction could produce primary amines.

Scientific Research Applications

2-amino-7-hydroxy-8-methyl-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile could have various applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve interactions with specific enzymes or receptors, leading to modulation of biological pathways. The molecular targets could include proteins, nucleic acids, or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-7-hydroxy-4H-chromene-3-carbonitrile
  • 8-methyl-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile
  • 7-hydroxy-8-methyl-4H-chromene-3-carbonitrile

Uniqueness

The unique combination of functional groups in 2-amino-7-hydroxy-8-methyl-4-(pyridin-3-yl)-4H-chromene-3-carbonitrile might confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.

Properties

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

2-amino-7-hydroxy-8-methyl-4-pyridin-3-yl-4H-chromene-3-carbonitrile

InChI

InChI=1S/C16H13N3O2/c1-9-13(20)5-4-11-14(10-3-2-6-19-8-10)12(7-17)16(18)21-15(9)11/h2-6,8,14,20H,18H2,1H3

InChI Key

GYWKBJWXPMFAJB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=C(C2C3=CN=CC=C3)C#N)N)O

Origin of Product

United States

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